molecular formula C10H10N2 B12060761 naphthalene-2,3-di(15N2)amine

naphthalene-2,3-di(15N2)amine

Cat. No.: B12060761
M. Wt: 160.19 g/mol
InChI Key: XTBLDMQMUSHDEN-ALQHTKJJSA-N
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Description

Naphthalene-2,3-di(15N2)amine is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amine groups at the 2 and 3 positions of the naphthalene ring, with each nitrogen atom being isotopically labeled with nitrogen-15. This isotopic labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2,3-di(15N2)amine typically involves the nitration of naphthalene to form naphthalene-2,3-dinitro, followed by reduction to the corresponding diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the isotopic labeling with nitrogen-15 requires the use of nitrogen-15 enriched reagents, which can be sourced from specialized suppliers.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3-di(15N2)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,3-dione.

    Reduction: Further reduction can lead to the formation of naphthalene-2,3-dihydrodiamine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as naphthalene-2,3-bis(alkylamine).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Naphthalene-2,3-dione.

    Reduction: Naphthalene-2,3-dihydrodiamine.

    Substitution: Naphthalene-2,3-bis(alkylamine) derivatives.

Scientific Research Applications

Naphthalene-2,3-di(15N2)amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various naphthalene derivatives and as a model compound in studying reaction mechanisms.

    Biology: Employed in the study of enzyme-catalyzed reactions involving amines and in tracing metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of naphthalene-2,3-di(15N2)amine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive in various chemical and biological processes. In biological systems, the isotopic labeling with nitrogen-15 allows for the tracing of the compound’s metabolic fate and its interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2,3-diamine: The non-isotopically labeled version of the compound.

    Naphthalene-1,5-diamine: Another isomer with amine groups at different positions.

    Naphthalene-1,8-diamine: An isomer with amine groups at the 1 and 8 positions.

Uniqueness

Naphthalene-2,3-di(15N2)amine is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in research applications. This labeling allows for precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in both chemical and biological studies.

Properties

Molecular Formula

C10H10N2

Molecular Weight

160.19 g/mol

IUPAC Name

naphthalene-2,3-di(15N2)amine

InChI

InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2/i11+1,12+1

InChI Key

XTBLDMQMUSHDEN-ALQHTKJJSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)[15NH2])[15NH2]

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)N

Origin of Product

United States

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